Cas no 1869447-95-9 (2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide)

2-Amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide is a specialized organic compound featuring a pyrazole core functionalized with an isopropoxy group and an amino-butanamide side chain. Its molecular structure offers versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for biologically active molecules. The presence of both amino and amide functionalities enhances its potential for further derivatization, enabling the development of targeted compounds with tailored properties. The isopropoxy group contributes to solubility and steric modulation, making it useful in structure-activity relationship studies. This compound is of interest in pharmaceutical research for its potential role in optimizing drug candidates.
2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide structure
1869447-95-9 structure
Product Name:2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide
CAS No:1869447-95-9
MF:C10H18N4O2
MW:226.275521755219
CID:6226101
PubChem ID:165960429
Update Time:2025-10-19

2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide
    • 1869447-95-9
    • EN300-1140294
    • Inchi: 1S/C10H18N4O2/c1-7(2)16-8-5-13-14(6-8)4-3-9(11)10(12)15/h5-7,9H,3-4,11H2,1-2H3,(H2,12,15)
    • InChI Key: YRYBUYDMTLNIFD-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=NN(C=1)CCC(C(N)=O)N

Computed Properties

  • Exact Mass: 226.14297583g/mol
  • Monoisotopic Mass: 226.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 96.2Ų

2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide Pricemore >>

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2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide Related Literature

Additional information on 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide

Introduction to 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide (CAS No. 1869447-95-9)

2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide, with the CAS number 1869447-95-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases and disorders. The unique structural features of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide make it an interesting candidate for further investigation and development.

The chemical structure of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide consists of a pyrazole ring linked to an amino butanamide moiety, with an isopropoxy substituent on the pyrazole ring. This combination of functional groups provides a diverse range of chemical properties and biological activities, making it a valuable target for drug discovery and development.

Recent studies have highlighted the potential of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action involves the inhibition of key enzymes and pathways involved in inflammation and pain signaling, such as COX (cyclooxygenase) and TNF-alpha (tumor necrosis factor-alpha).

In addition to its anti-inflammatory effects, 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins and disrupting cellular signaling pathways. These findings suggest that 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide may have a role in the development of new cancer therapies.

The pharmacokinetic properties of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. The compound's high oral bioavailability and low toxicity make it a promising candidate for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.

The potential applications of 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide extend beyond its use as a standalone therapeutic agent. It can also serve as a lead compound for the development of novel drug candidates with improved pharmacological properties. Ongoing research is focused on optimizing the structure of this compound to enhance its potency, selectivity, and safety profile.

In conclusion, 2-amino-4-[4-(propan-2-yloxy)-1H-pyrazol-1-yl]butanamide (CAS No. 1869447-95-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive target for further investigation and development in the field of medicinal chemistry and pharmaceutical research. As more data from clinical trials become available, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases and disorders.

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